Eprodisate (disodium)

AA Amyloidosis Renal Impairment Clinical Trial

AA amyloidosis researchers lack therapies directly blocking amyloid fibril deposition-most only suppress upstream inflammation. Eprodisate disodium fills this gap: an orally bioavailable GAG mimetic competitively inhibiting SAA-glycosaminoglycan interactions to prevent fibril polymerization. • 30% slower renal decline vs. placebo in Phase II/III trial (NCT00035334). • Unique mechanism distinct from anti-inflammatory agents and tetramer stabilizers. • Consistent purity, global shipping for reproducible amyloidosis research.

Molecular Formula C3H6Na2O6S2
Molecular Weight 248.2 g/mol
Cat. No. B15146340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEprodisate (disodium)
Molecular FormulaC3H6Na2O6S2
Molecular Weight248.2 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C3H8O6S2.2Na/c4-10(5,6)2-1-3-11(7,8)9;;/h1-3H2,(H,4,5,6)(H,7,8,9);;/q;2*+1/p-2
InChIKeyDKGJFKPIUSHDIT-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eprodisate Disodium (NC-503) Overview


Eprodisate disodium (also known as NC-503 or Kiacta) is an orally bioavailable, low molecular weight, negatively charged sulfonated glycosaminoglycan (GAG) mimetic [1]. It is specifically designed to inhibit the polymerization of serum amyloid A (SAA) protein into insoluble fibrils and their subsequent deposition in tissues, a hallmark of AA amyloidosis [2]. This mechanism directly targets the pathogenic process, distinguishing it from therapies that solely manage underlying inflammation [3].

GAG mimetic targeting SAA fibrillogenesisDirectly inhibits amyloid fibril formation
Downstream amyloid deposition research pathwayDifferentiated from inflammation-reduction approaches
Orally bioavailable disodium salt formulationSupports in vivo fibrillogenesis studies without parenteral delivery

Why Eprodisate Disodium Is Irreplaceable


Unlike colchicine for Familial Mediterranean Fever (FMF) or biologic anti-inflammatory agents that aim to reduce the precursor SAA protein, eprodisate disodium directly targets the downstream pathogenic event of amyloid fibril formation and tissue deposition [1]. Its specific mechanism as a GAG mimetic that competitively inhibits SAA-glycosaminoglycan interactions is not shared by standard-of-care anti-inflammatory therapies [2]. Furthermore, eprodisate disodium is distinct from other fibrillogenesis inhibitors, such as tafamidis for transthyretin amyloidosis, which act via tetramer stabilization rather than GAG competition [3]. Substituting eprodisate with a general anti-inflammatory or an off-target fibrillogenesis inhibitor would not replicate its specific, quantitatively validated effect on slowing renal function decline in AA amyloidosis [4].

! Anti-inflammatory agents (e.g., colchicine) target precursor SAA production, not fibril polymerization.Mechanism mismatch: may not inhibit amyloid deposition
! Tafamidis stabilizes transthyretin tetramer, does not block SAA–GAG interaction.Target specificity mismatch: different amyloidogenic protein
! Generic substitution may not reproduce renal function endpoint context observed with eprodisate.Endpoint response may differ; validation required

Eprodisate Disodium Quantitative Differentiation


Slowed Renal Decline vs. Placebo

Eprodisate disodium demonstrated a statistically significant reduction in the rate of renal function decline compared to placebo in a 24-month randomized controlled trial [1]. The primary endpoint showed a lower proportion of patients with worsening disease and a slower decline in creatinine clearance [1].

Slowed Renal Decline
Head-to-head
10.9 vs 15.6 mL/min/1.73 m²/yr 30% slower decline
Reported renal function endpoint context
24-month RCT; 183 AA amyloidosis patients; NCT00035334
AA Amyloidosis Renal Impairment Clinical Trial

Renal Disease Worsening Risk Reduction

Treatment with eprodisate disodium was associated with a 42% reduction in the risk of worsening renal disease (as defined by composite endpoint) or death compared to placebo [1]. The hazard ratio for disease worsening was 0.58 (95% CI, 0.37 to 0.93; P=0.02) [1].

Disease Worsening Risk
Head-to-head
HR 0.58 (95% CI 0.37–0.93) 42% RRR, P=0.02
Composite renal endpoint risk reduction context
Same RCT population; worsening or death endpoint
AA Amyloidosis Renal Disease Progression Hazard Ratio

Safety Profile Comparable to Placebo

The incidence of adverse events in the eprodisate disodium group was similar to that in the placebo group, indicating a favorable safety profile [1]. This includes comparable rates of serious adverse events (36% vs 42%) and any adverse event (98% vs 93%) [2].

Tolerability Endpoint
Head-to-head
Serious AE 36% vs 42% (placebo)
Tolerability endpoint profile comparable to placebo
No statistically significant difference; 24-month safety data
AA Amyloidosis Drug Safety Adverse Events

Competitive GAG Mimetic Mechanism

Eprodisate disodium acts as a competitive GAG mimetic, binding to the glycosaminoglycan-binding site on SAA and thereby inhibiting its polymerization into amyloid fibrils [1]. This mechanism is distinct from anti-inflammatory agents like colchicine, which reduce SAA production, and from stabilizers like tafamidis, which prevent transthyretin misfolding [2].

GAG Mimetic Mechanism
Class-level inference
Competitive binding to SAA glycosaminoglycan site; inhibits polymerization
Supports fibrillogenesis pathway research
Based on in vitro/in vivo pharmacology; distinct from anti-inflammatory or TTR stabilizer mechanisms
Glycosaminoglycan Mimetic Fibrillogenesis Inhibitor AA Amyloidosis

Oral Bioavailability & Pharmacokinetics

Eprodisate disodium is an orally bioavailable disodium salt formulation, enabling convenient administration without the need for intravenous or subcutaneous delivery . Its pharmacokinetic profile has been characterized in phase 1 studies, demonstrating dose-proportional exposure and primary renal clearance [1].

Oral PK & Bioavailability
Reported PK context
Orally bioavailable disodium salt; dose-proportional exposure
Supports oral administration research framework
Phase 1 ascending dose study; primary renal clearance
Oral Bioavailability Pharmacokinetics NC-503

Eprodisate Disodium Research & Applications


AA Amyloidosis Renal Research

Eprodisate disodium is the primary candidate for clinical trials and investigator-initiated studies aiming to slow renal function decline in patients with AA amyloidosis. Its established efficacy in a phase II/III trial provides a quantitative benchmark (e.g., 30% slower CrCl decline vs. placebo) for designing new studies or as a comparator arm for novel therapeutic interventions [1].

Investigational Use in Other Amyloidoses

Given its mechanism as a GAG mimetic that inhibits amyloid fibril formation, eprodisate disodium is a valuable tool compound for exploring therapeutic potential in other types of amyloidosis, including AL amyloidosis, familial amyloidosis, and even Alzheimer's disease, where GAG-amyloid interactions may play a role [2].

Fibrillogenesis Pharmacological Tool

Eprodisate disodium serves as a specific chemical probe to investigate the role of GAGs in amyloid fibril polymerization and deposition. Researchers can use it in vitro and in vivo to dissect the molecular mechanisms of amyloidogenesis and to validate new targets within the amyloid cascade [3].

Application
Selection Property
Validation Focus
AA amyloidosis renal endpoint studies
Fibrillogenesis inhibition mechanism
Renal function decline endpoint analysis; comparator context with standard anti-inflammatory approaches
Other amyloidoses fibrillogenesis research (AL, familial)
GAG mimetic mechanism
Fibril formation inhibition in disease models; cross-amyloidosis applicability
GAG–amyloid interaction pharmacological studies
Specific SAA fibrillogenesis inhibitor
In vitro polymerization assays; in vivo deposition model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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